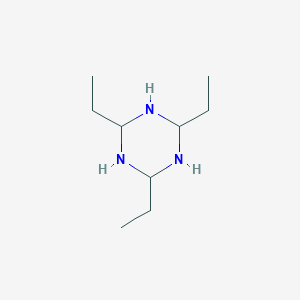

2,4,6-triethyl-1,3,5-triazinane

Description

Propriétés

Numéro CAS |

102-26-1 |

|---|---|

Formule moléculaire |

C9H21N3 |

Poids moléculaire |

171.28 g/mol |

Nom IUPAC |

2,4,6-triethyl-1,3,5-triazinane |

InChI |

InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |

Clé InChI |

BAPJNTSMYWUXMK-UHFFFAOYSA-N |

SMILES |

CCC1NC(NC(N1)CC)CC |

SMILES canonique |

CCC1NC(NC(N1)CC)CC |

Autres numéros CAS |

102-26-1 |

Synonymes |

2,4,6-triethylhexahydro-1,3,5-triazine |

Origine du produit |

United States |

synthesis and properties of 2,4,6-triethyl-1,3,5-triazinane

An In-depth Technical Guide to the Synthesis and Properties of 2,4,6-Triethyl-1,3,5-triazinane

This guide offers a comprehensive exploration of 2,4,6-triethyl-1,3,5-triazinane, a saturated heterocyclic compound. It serves as a critical technical resource for researchers, chemists, and professionals in drug development and materials science. The document provides an in-depth analysis of the synthesis, reaction mechanism, physicochemical properties, and spectroscopic characterization of this triazinane derivative. Our focus is on elucidating the causal relationships behind the experimental protocols and ensuring the scientific integrity of the presented data.

Introduction to 2,4,6-Triethyl-1,3,5-triazinane

2,4,6-Triethyl-1,3,5-triazinane, also known as acetaldehyde ammonia trimer, is the cyclic trimer of ethanimine (CH₃CH=NH). It belongs to the class of hexahydro-1,3,5-triazines. The core structure consists of a six-membered ring with alternating carbon and nitrogen atoms, substituted with ethyl groups at each carbon. This compound is primarily formed through the condensation reaction of acetaldehyde and ammonia.

While the broader family of 1,3,5-triazines is renowned for its applications in medicinal chemistry, polymer science, and as herbicides, the specific utility of N-unsubstituted hexahydrotriazines like the title compound is more specialized.[1][2] Its chemistry is dominated by the dynamic equilibrium with its monomeric precursors, a characteristic that dictates its stability, handling, and potential applications, notably as a vulcanization accelerator in the rubber industry.[3] This guide will delve into the foundational chemistry of this compound, providing a robust framework for its synthesis and characterization.

Synthesis and Mechanism

The principal route for synthesizing 2,4,6-triethyl-1,3,5-triazinane is the reaction between acetaldehyde and ammonia. This process is an exemplary case of nucleophilic addition followed by condensation and cyclization.

Reaction Mechanism

The formation of the triazinane ring is a multi-step process that is energetically favorable, with the final product residing in a significant energy minimum.[4][5] The mechanism can be dissected into three primary stages:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the ammonia molecule onto the electrophilic carbonyl carbon of acetaldehyde. This forms a tetrahedral intermediate, 1-aminoethanol.

-

Dehydration and Imine Formation: The 1-aminoethanol intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form ethanimine (acetaldimine).[6] This step is crucial as it generates the monomeric unit required for cyclization.

-

Cyclotrimerization: Three molecules of the highly reactive ethanimine undergo a cyclotrimerization reaction to form the stable six-membered 2,4,6-triethyl-1,3,5-triazinane ring. The most energetically favorable pathway involves the sequential extension of the chain to include three nitrogen atoms before the final cyclization occurs.[7]

The overall reaction is driven by the formation of the thermodynamically stable heterocyclic ring. The process is often performed in an aqueous or alcoholic medium and at reduced temperatures to control the exothermicity of the initial addition step.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis and characterization of 2,4,6-triethyl-1,3,5-triazinane.

Caption: General workflow for the synthesis of 2,4,6-triethyl-1,3,5-triazinane.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

Acetaldehyde (ethanal)

-

Aqueous ammonia (25-30% solution)

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 100 mL of a concentrated aqueous ammonia solution. Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.

-

Reaction: Slowly add 44 g (1.0 mole) of acetaldehyde dropwise to the cooled, stirring ammonia solution over a period of 60-90 minutes. The causality for this slow, cooled addition is to manage the exothermic nature of the initial nucleophilic addition and prevent the volatile acetaldehyde from boiling off.

-

Aging: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 3-4 hours or until a crystalline precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water to remove residual ammonia.

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of cold ethanol and then precipitate the product by adding cold diethyl ether. Filter the purified crystals and dry them under vacuum.

-

Validation: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Physicochemical and Spectroscopic Properties

The properties of 2,4,6-triethyl-1,3,5-triazinane are dictated by its molecular structure.

Key Properties

| Property | Value | Notes |

| Chemical Formula | C₉H₂₁N₃ | |

| Molecular Weight | 171.28 g/mol | |

| Appearance | White crystalline solid | Typical for this class of compounds. |

| Melting Point | Varies | Often decomposes upon heating. |

| Solubility | Sparingly soluble in water; soluble in some organic solvents. | |

| Stability | Unstable in acidic solutions. | Hydrolyzes back to acetaldehyde and ammonia, a process accelerated by protons.[8] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification of 2,4,6-triethyl-1,3,5-triazinane. While specific data for this exact compound is sparse, the expected spectral features can be reliably predicted based on its structure and data from analogous triazines.[5][7][9]

-

¹H NMR Spectroscopy:

-

N-H Protons: A broad singlet corresponding to the three protons on the nitrogen atoms. The chemical shift will be concentration-dependent.

-

C-H Protons (Ring): A quartet for the three methine protons on the triazinane ring, coupled to the adjacent methyl group protons.

-

Ethyl Group (CH₂): A multiplet (quartet) for the methylene protons.

-

Ethyl Group (CH₃): A triplet for the terminal methyl protons.

-

-

¹³C NMR Spectroscopy:

-

Ring Carbons: A single resonance for the three equivalent carbon atoms in the triazinane ring.

-

Ethyl Group (CH₂): A resonance for the methylene carbons.

-

Ethyl Group (CH₃): A resonance for the methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of N-H stretching vibrations.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl groups and the ring.

-

C-N Stretch: Strong absorptions in the 1100-1250 cm⁻¹ range, indicative of the C-N bonds within the triazinane ring.

-

Mechanistic Visualization of Formation

The following diagram illustrates the chemical transformations from reactants to the final cyclic product.

Caption: Reaction mechanism for the formation of 2,4,6-triethyl-1,3,5-triazinane.

Applications and Considerations

The primary application for compounds of this class is in the polymer industry.

-

Rubber Vulcanization Accelerator: Aldehyde-ammonia condensation products, including 2,4,6-triethyl-1,3,5-triazinane, function as accelerators for the vulcanization of rubber.[3][10] They are used to increase the rate of sulfur cross-linking, which improves the durability and elasticity of the final rubber product. Their accelerating effect is influenced by the aldehyde and the amine used in their synthesis.[10]

-

Synthetic Precursor: While the highly reactive C-Cl bonds in cyanuric chloride make it the dominant precursor for synthesizing diverse, biologically active 1,3,5-triazines, the triazinane ring can potentially serve as a scaffold for further chemical modification, although this application is less documented.[2]

Trustworthiness and Self-Validation: The protocols described herein are designed to be self-validating. Successful synthesis will yield a crystalline solid. The identity and purity of this solid must then be confirmed through standard analytical techniques. A match between the observed spectroscopic data (NMR, IR) and the predicted spectral features for the target structure provides confident validation of the experimental outcome. Any deviation, such as the presence of significant impurities or a different spectral pattern, would indicate incomplete reaction, side reactions, or degradation, prompting a re-evaluation of the reaction conditions or purification steps. The inherent instability of the compound in acidic media is a critical handling parameter that must be respected to ensure experimental reproducibility.[8]

References

-

Delchev, V. B. (2017). Acetaldehyde–Ammonia Interaction: A DFT Study of Reaction Mechanism and Product Identification. The Journal of Physical Chemistry A, 121(16), 3136–3141. [Link]

-

ACS Publications. (2017). Acetaldehyde–Ammonia Interaction: A DFT Study of Reaction Mechanism and Product Identification. The Journal of Physical Chemistry A. [Link]

-

Filo. (2025). What happens when acetaldehyde reacts with ammonia? Give the product form. [Link]

-

RSC Publishing. (n.d.). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics. [Link]

-

PubMed. (2017). Acetaldehyde-Ammonia Interaction: A DFT Study of Reaction Mechanism and Product Identification. Journal of Physical Chemistry A. [Link]

-

Wikipedia. (n.d.). 2,4,6-Tris(trinitromethyl)-1,3,5-triazine. [Link]

-

Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. [Link]

-

PubChem. (n.d.). 2,4,6-Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

The Good Scents Company. (n.d.). 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. [Link]

-

MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5547. [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Some 1,3,5-Triazine Derivatives. [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]

-

PubChem. (n.d.). 2,4,6-Triethynyl-1,3,5-triazine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP1910318B1 - Method for the production of 2, 4, 6-trimercapto-1, 3, 5-triazine.

-

PubMed. (1974). [Comparative toxicological characteristics of new rubber vulcanization accelerators, triazinthion and bis-triazine]. Vrach Delo. [Link]

-

MDPI. (2025). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Materials, 18(9), 2969. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. [Link]

Sources

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [Comparative toxicological characteristics of new rubber vulcanization accelerators, triazinthion and bis-triazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetaldehyde-Ammonia Interaction: A DFT Study of Reaction Mechanism and Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What happens when acetaldehyde reacts with ammonia? Give the product form.. [askfilo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. specialchem.com [specialchem.com]

solubility of 2,4,6-triethyl-1,3,5-triazinane in organic solvents

An In-Depth Technical Guide on the Solvation and Partitioning Dynamics of 2,4,6-Triethyl-1,3,5-Triazinane

Executive Summary

2,4,6-Triethyl-1,3,5-triazinane (also known as 1,3,5-triethylhexahydro-s-triazine or Vancide TH) is a heterocyclic organic compound widely utilized as a formaldehyde-releasing biocide and hydrogen sulfide (H₂S) scavenger in industrial formulations, particularly in metalworking fluids and hydrocarbon storage[1][2]. For formulation scientists and toxicologists, understanding the solubility and partitioning behavior of this compound in various organic solvents is critical. Its solvation dynamics directly dictate its thermodynamic stability, biocidal efficacy, and dermal penetration risk during occupational exposure[3]. This whitepaper synthesizes empirical solubility data, mechanistic solvation principles, and validated experimental protocols to guide advanced formulation and safety assessments.

Physicochemical Profiling and Solvation Mechanics

The solubility profile of 2,4,6-triethyl-1,3,5-triazinane is fundamentally governed by its unique molecular architecture. The hexahydro-s-triazine ring contains three tertiary nitrogen atoms, which act as strong hydrogen bond acceptors (H-bond acceptor count = 3), while the molecule entirely lacks hydrogen bond donors[4].

The Polarity Paradox

Despite being an organic molecule with an XLogP3 of 1.5 and a relatively low Topological Polar Surface Area (TPSA) of 9.7 Ų[4][5], the compound exhibits a highly polarized electron distribution due to the electronegative nitrogen atoms within the cyclic structure.

-

Protic and Polar Aprotic Solvents: The lone pairs on the nitrogen atoms readily accept hydrogen bonds from protic solvents (like water and ethanol) and engage in strong dipole-dipole interactions with polar aprotic solvents (like acetone and diethyl ether). This results in complete miscibility or exceptionally high solubility in these media[6][7].

-

Non-Polar Aliphatic Solvents: In stark contrast, purely non-polar solvents like hexane and mineral spirits lack the permanent dipoles necessary to stabilize the triazinane ring. Consequently, the thermodynamic drive for solvation is low, resulting in marginal solubility (e.g., 1.04 g/100 mL in hexane)[1].

Quantitative Solubility Profile

The table below consolidates the empirical solubility data of 2,4,6-triethyl-1,3,5-triazinane across a spectrum of solvents at 25°C.

| Solvent Classification | Solvent | Solubility | Causality / Mechanistic Interaction |

| Aqueous | Water | 100.0 g / 100 mL | Strong H-bond acceptance; weak base ionization (pH ~11)[1]. |

| Polar Aprotic | Acetone | Completely Soluble | Favorable dipole-dipole interactions with the triazinane ring[6]. |

| Polar Aprotic | Diethyl Ether | Completely Soluble | High affinity for the lone pairs on the tertiary amines[6]. |

| Polar Protic | Ethanol | Completely Soluble | H-bond acceptance from the hydroxyl group of ethanol[6][7]. |

| Non-Polar Aliphatic | Hexane | 1.040 g / 100 mL | Lack of dipole interactions; aliphatic mismatch[1]. |

| Complex Hydrocarbon | Mineral Spirits | 0.129 g / 100 mL | Highly unfavorable thermodynamics for the polarized ring[1]. |

Solvent-Dependent Stability and Degradation

The choice of solvent does not merely dictate the physical state of 2,4,6-triethyl-1,3,5-triazinane; it actively controls its chemical stability. In purely organic, aprotic solvents (e.g., acetone, ether), the triazinane ring remains thermodynamically stable and intact. However, the introduction of aqueous or acidic protic solvents initiates a nucleophilic attack that leads to hydrolytic cleavage. This ring-opening mechanism is the cornerstone of its application as a biocide, releasing formaldehyde and ethylamine[8][9].

Fig 1: Solvation and solvent-dependent degradation of 2,4,6-triethyl-1,3,5-triazinane.

Self-Validating Experimental Protocols

To accurately assess the behavior of 2,4,6-triethyl-1,3,5-triazinane in complex formulations (such as metalworking fluids), researchers must employ rigorous, self-validating methodologies. The following protocols are designed to eliminate matrix interference and prevent artifactual degradation during analysis.

Protocol 1: Quantitative Solubility Determination via Isotope-Dilution LC-MS/MS

Traditional GC-MS is unsuitable for this compound due to thermal degradation of the triazinane ring in the injection port. Isotope-dilution LC-MS/MS provides a self-validating system by correcting for matrix effects and ionization suppression.

-

Saturation & Equilibration: Add an excess of 2,4,6-triethyl-1,3,5-triazinane (liquid) to 10 mL of the target organic solvent (e.g., hexane) in an amber glass vial. Seal with a PTFE-lined cap.

-

Thermostatic Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any micro-emulsions. (Causality: PTFE is required to prevent adsorption of the polar triazinane ring to the filter matrix).

-

Isotope Spiking: Transfer exactly 100 µL of the filtrate into a volumetric flask. Spike with a known concentration of ¹³C₃-labeled 2,4,6-triethyl-1,3,5-triazinane (Internal Standard). Dilute with LC-grade acetonitrile.

-

LC-MS/MS Analysis: Inject into an LC-MS/MS system utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Monitor the specific MRM transitions for the intact parent mass. The ratio of the analyte to the ¹³C₃-isotope guarantees absolute quantitative accuracy regardless of minor hydrolytic losses during sample prep.

Protocol 2: Stratum Corneum / Organic Vehicle Partitioning Assay

Because triazine is highly water-soluble, it naturally resists partitioning into the lipophilic stratum corneum. However, adding organic solvents (like Polyethylene Glycol or Mineral Oil) to the vehicle alters the mixture's polarity, shifting the thermodynamic activity and driving dermal absorption[3].

-

Membrane Preparation: Isolate porcine stratum corneum (SC) using heat separation (60°C for 1 minute) followed by trypsinization. Hydrate the SC in a desiccator over a saturated salt solution to a constant humidity.

-

Vehicle Formulation: Prepare a 5% (w/v) solution of ¹⁴C-radiolabeled 2,4,6-triethyl-1,3,5-triazinane in the target organic vehicle (e.g., pure mineral oil vs. PEG-based synthetic fluid)[3].

-

Dosing & Incubation: Mount the SC on static Franz diffusion cells. Apply 10 µL/cm² of the formulated vehicle to the donor compartment. Maintain the receptor fluid (PBS, pH 7.4) at 32°C.

-

Mass Balance Validation: After 8 hours, wash the SC surface with 1% soap solution, then solubilize the SC membrane in a tissue solubilizer.

-

Quantification: Analyze the SC homogenate and the remaining donor vehicle using Liquid Scintillation Counting (LSC).

-

Calculation: Determine the Partition Coefficient (Log PC) using the equation: Log PC = Log (Concentration in SC / Concentration in Vehicle). (Causality: If an organic additive like PEG increases the vehicle's polarity, it makes the vehicle less favorable for the triazine, paradoxically increasing its thermodynamic drive to partition into the skin[3]).

Conclusion for Formulation Scientists

The solubility of 2,4,6-triethyl-1,3,5-triazinane is highly bifurcated: it exhibits near-infinite solubility in water and polar organic solvents (acetone, ethanol) but is severely restricted in non-polar aliphatic hydrocarbons (hexane, mineral spirits)[1][6]. When formulating industrial biocides or H₂S scavengers, scientists must account for the polarity of the carrier solvent. Utilizing polar aprotic cosolvents can stabilize the intact triazinane ring, whereas introducing aqueous components will trigger the controlled release of formaldehyde. Furthermore, the selection of organic additives in the final formulation will directly alter the compound's partition coefficient, significantly impacting its occupational dermal toxicity profile[3].

References

-

U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): 1,3,5-Triethylhexahydro-s-triazine. EPA-738-R-97-004. Available at:[Link]

-

National Institute for Occupational Safety and Health (NIOSH) / CDC Stacks. Dermal Disposition of Triazine in Cutting Fluid Mixtures. Journal of Occupational and Environmental Hygiene. Available at: [Link]

-

PubChem, National Library of Medicine. Compound Summary for CID 24512: 1,3,5-Triethylhexahydro-1,3,5-triazine. Available at:[Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 1,3,5-Triethylhexahydro-1,3,5-triazine | C9H21N3 | CID 24512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. Vancide TH :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 7. scent.vn [scent.vn]

- 8. 1,3,5-Triethyl-1,3,5-triazinane|CAS 7779-27-3 [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

toxicological data and safety handling of 2,4,6-triethyl-1,3,5-triazinane

Toxicological Profiling and Safety Handling of 2,4,6-Triethyl-1,3,5-Triazinane: A Comprehensive Technical Guide

Executive Summary

2,4,6-triethyl-1,3,5-triazinane (CAS 102-26-1), frequently recognized under trade names such as Vancide TH, is a hexahydro-s-triazine derivative widely utilized as a bacteriostatic and fungistatic preservative in metalworking fluids, adhesives, and industrial slurries 1. While highly effective at controlling microbial fouling, its chemical nature as a formaldehyde-releasing agent presents significant toxicological challenges, particularly concerning dermal absorption, ocular corrosivity, and potential hepatotoxicity 2. This whitepaper synthesizes the toxicological data, mechanistic pathways, and self-validating experimental protocols necessary for researchers and safety professionals handling this biocide.

Biocidal Mechanism of Action: Formaldehyde Donor Dynamics

The efficacy of 2,4,6-triethyl-1,3,5-triazinane is intrinsically linked to its hydrolytic instability in aqueous environments. Rather than acting strictly as an intact molecule, it functions as a "prodrug" or donor, undergoing pH-dependent hydrolysis to release formaldehyde and ethylamine byproducts 3.

Causality of Antimicrobial Action: The released formaldehyde is a potent electrophile that rapidly alkylates nucleophilic functional groups (thiol, amino, and hydroxyl moieties) on microbial proteins and nucleic acids. This cross-linking disrupts essential enzymatic processes (e.g., dehydrogenase activity) and halts DNA replication, leading to rapid cell death. Understanding this mechanism is critical for formulation scientists, as the biocide's activity—and its toxicity—is directly proportional to the rate of hydrolysis dictated by the formulation matrix (e.g., synthetic vs. mineral oil-based cutting fluids) 4.

Mechanism of Action: Hydrolysis of 2,4,6-triethyl-1,3,5-triazinane and biocidal effects.

Quantitative Toxicological Profile

The toxicological hazard of 2,4,6-triethyl-1,3,5-triazinane is characterized by its severe localized effects and potential for systemic toxicity upon percutaneous absorption. Animal models demonstrate that the acute dermal LD50 closely approximates the acute oral LD50, indicating highly efficient skin penetration 1.

| Toxicological Endpoint | Test Model | Value / Observation | Regulatory Implication |

| Acute Oral LD50 | Rat | 280 mg/kg | Classified as toxic; requires stringent PPE 5. |

| Acute Dermal LD50 | Rabbit / Rat | 499 mg/kg (approx. 0.5 mL/kg) | High percutaneous absorption risk; potential hepatotoxicity 2. |

| Dermal Irritation | Rabbit (Abraded/Intact) | 0.1% - 1.0%: Slight irritation. 100%: Necrosis | Painful upon dermal contact; causes tissue mummification at high doses 2. |

| Ocular Toxicity | Rabbit | Severe eye-irritating action | Classified as corrosive; damage may be irreversible 1. |

| Inhalation (Oil Mists) | Human (Occupational) | OSHA PEL: 5.0 mg/m³ | Avoid breathing mist; requires localized exhaust ventilation [[5]](). |

Discussion on Systemic Causality: Dermal exposure constitutes the most serious occupational hazard. While "in-use" concentrations (1,000 to 10,000 ppm) produce lesser toxicity, workers handling concentrated biocide during mixing are at severe risk 2. The percutaneous absorption of the triazine ring, facilitated by the hydrating effects of industrial fluids, can bypass first-pass metabolism, leading directly to systemic circulation and subsequent hepatotoxicity 6.

Self-Validating Experimental Workflows

To accurately assess the safety and environmental impact of 2,4,6-triethyl-1,3,5-triazinane, researchers must employ self-validating protocols that account for vehicle effects and chemical volatility.

Protocol 1: In Vitro Percutaneous Absorption & Toxicity Assay

Causality & Validation: Percutaneous absorption is heavily modulated by the vehicle (e.g., mineral oil vs. polyethylene glycol). Testing the biocide in an aqueous vacuum fails to replicate real-world occupational exposure. This protocol uses a mass-balance approach as its self-validating mechanism: if the sum of the recovered biocide deviates from 100 ± 10%, the assay flags potential volatility losses (due to formaldehyde off-gassing) or metabolic degradation, preventing false-negative toxicity assessments 6.

-

Membrane Preparation: Harvest and dermatomed porcine skin to a thickness of 400-500 µm. Porcine skin is utilized due to its morphological and lipid-profile similarities to the human stratum corneum.

-

Franz Diffusion Cell Assembly: Mount the skin sections on static Franz diffusion cells. Fill the receptor chamber with a physiological sink solution (e.g., PBS with 4% Bovine Serum Albumin) to maintain a concentration gradient and prevent artificial saturation.

-

Vehicle-Matrix Dosing: Apply 2,4,6-triethyl-1,3,5-triazinane at occupational concentrations (1-2%) suspended in specific cutting fluid matrices (e.g., PEG or mineral oil).

-

Time-Course Sampling: Extract 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, and 24-hour intervals, replacing the volume with fresh buffer.

-

HPLC Quantification: Analyze samples using High-Performance Liquid Chromatography (HPLC) to quantify the flux rate of the intact triazine and its primary degradation products.

-

Mass Balance Validation: At 24 hours, wash the skin surface, extract the stratum corneum via tape stripping, and homogenize the remaining epidermal/dermal layers. Calculate total recovery (Receptor + Skin + Wash).

Self-validating workflow for percutaneous absorption and dermal toxicity assessment.

Protocol 2: Microbial Resistance and Environmental Fate Profiling

Causality & Validation: Resistance to formaldehyde condensates is often linked to the upregulation of NAD+-linked formaldehyde dehydrogenase in certain bacterial strains (e.g., Pseudomonas spp.) 4. This protocol isolates enzymatic resistance from baseline chemical instability by utilizing a genetically defined positive control.

-

Strain Cultivation: Culture wild-type Pseudomonas aeruginosa and a mutant strain overexpressing NAD+-linked formaldehyde dehydrogenase.

-

Minimum Inhibitory Concentration (MIC) Setup: Prepare a serial dilution of 2,4,6-triethyl-1,3,5-triazinane (from 10 ppm to 10,000 ppm) in Mueller-Hinton broth.

-

Inoculation & Incubation: Inoculate the broths with a standardized microbial suspension ( 105 CFU/mL). Incubate at 37°C for 24 hours.

-

Colorimetric Aldehyde Assay (Validation Step): Utilize the 3-methyl-2-benzothiazolinone hydrazone (MBTH) test procedure to quantify free formaldehyde remaining in the broth 3. A rapid depletion of formaldehyde in the mutant strain relative to the wild-type confirms enzymatic degradation rather than spontaneous abiotic hydrolysis.

-

Viability Plating: Plate aliquots onto agar to determine the Minimum Bactericidal Concentration (MBC).

Occupational Safety and Handling Directives

Based on EPA Reregistration Eligibility Decisions (RED) and toxicological endpoints, the handling of concentrated 2,4,6-triethyl-1,3,5-triazinane mandates strict engineering controls and Personal Protective Equipment (PPE) 7.

-

Corrosivity Management: Due to its severe ocular corrosivity and dermal necrosis potential, handlers must utilize chemical-resistant aprons, elbow-length chemical-resistant gloves, and full-face protective eyewear during the mixing and loading phases 7.

-

Inhalation Mitigation: While the vapor pressure of the intact triazine is relatively low, the off-gassing of formaldehyde and the generation of oil mists during metal machining require localized exhaust ventilation to maintain airborne concentrations below the OSHA PEL of 5.0 mg/m³ 5.

-

Decontamination: In the event of dermal contact, immediate flushing with lukewarm water is required. Contaminated clothing must be isolated and washed separately to prevent secondary exposure 7.

Sources

- 1. Acute and subacute toxicology and safety evaluation of hexahydro-1,3,5-triethyl-S-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. EP0016578A1 - Method and kit for the determination of biocide concentration in aqueous systems - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

experimental setup for reactions involving 2,4,6-triethyl-1,3,5-triazinane

Title: Application Note: Experimental Setup and Synthetic Workflows Involving 2,4,6-Triethyl-1,3,5-triazinane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Causality

2,4,6-Triethyl-1,3,5-triazinane (CAS 102-26-1) is a cyclic hexahydrotriazine derivative that serves as a highly stable, liquid surrogate for propanal and ammonia[1]. In drug development and industrial synthesis, utilizing free propanal (bp 48 °C) and gaseous ammonia presents significant logistical and chemical challenges, including high volatility, toxicity, and competing side reactions such as aldol condensation.

Experimental Setup 1: Synthesis of 2,4,6-Triethyl-1,3,5-triazinane

Objective: Synthesize the triazinane core while completely suppressing the competitive self-aldol condensation of propanal.

Causality & Logic: The condensation of propanal with aqueous ammonia is highly exothermic. If the internal temperature exceeds 10 °C, the basicity of the ammonia will catalyze the self-aldol condensation of propanal, resulting in complex, intractable polymeric mixtures. Strict thermal control (0–5 °C) ensures that the nucleophilic attack of ammonia on the carbonyl carbon outpaces enolate formation, driving the equilibrium toward the cyclic trimer.

Step-by-Step Protocol:

-

Apparatus Assembly: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermocouple. Submerge the flask in an ice-brine bath.

-

Reagent Loading: Charge the flask with 100 mL of 28% aqueous ammonia (approx. 1.5 mol). Allow the solution to cool to an internal temperature of 2 °C.

-

Controlled Addition: Place 87.1 g (1.5 mol) of freshly distilled propanal into the addition funnel. Add the propanal dropwise over 2 hours.

-

Critical Step: Monitor the internal thermocouple continuously. Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.

-

-

Maturation: Once the addition is complete, maintain stirring at 0–5 °C for an additional 1 hour, then allow the mixture to slowly warm to room temperature (20 °C) over 4 hours to drive the trimerization to completion.

-

Phase Separation & Extraction: The reaction will naturally separate into two layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator, water bath at 30 °C). The resulting pale-yellow liquid is crude 2,4,6-triethyl-1,3,5-triazinane.

-

Self-Validation Check: The successful suppression of aldol byproducts is visually confirmed if the reaction mixture remains pale yellow. A shift to dark orange or brown indicates thermal runaway and enolate-driven polymerization, necessitating termination of the batch.

-

Experimental Setup 2: Lewis Acid-Catalyzed Functionalization (Indole Alkylation)

Objective: Utilize 2,4,6-triethyl-1,3,5-triazinane as an electrophilic propanimine source for the C-3 alkylation of indoles.

Causality & Logic: The triazinane ring is remarkably stable under neutral conditions. To utilize it as an electrophile, a Lewis acid (e.g., Europium(III) triflate, Eu(OTf)₃) is introduced. The Lewis acid coordinates to the nitrogen atoms of the triazinane, weakening the C-N bonds and facilitating ring cleavage[4]. This generates an N-unsubstituted iminium ion in a steady, controlled manner, preventing the accumulation of reactive intermediates and thereby avoiding off-target polymerization.

Step-by-Step Protocol:

-

Reaction Assembly: In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add indole (1.0 equiv, 5.0 mmol) and Eu(OTf)₃ (5 mol %, 0.25 mmol) under a strict argon atmosphere[4].

-

Solvent & Surrogate Addition: Inject 15 mL of anhydrous toluene, followed by 2,4,6-triethyl-1,3,5-triazinane (0.35 equiv, 1.75 mmol).

-

Note: While 0.33 equivalents are theoretically required (as each triazinane molecule yields three iminium equivalents), a slight excess compensates for trace moisture.

-

-

Thermal Activation: Seal the tube and heat the mixture to 80 °C using an oil bath for 12 hours. The elevated temperature, combined with the Lewis acid, drives the steady depolymerization of the triazinane.

-

Quenching & Workup: Cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate (3 x 15 mL).

-

Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the C-3 alkylated indole derivative.

-

Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the indole spot (R_f ~0.6) and the emergence of a lower R_f product spot confirms successful iminium trapping. If the triazinane is consumed but indole remains, moisture may have prematurely hydrolyzed the iminium intermediate.

-

Quantitative Data Summarization

The following table summarizes the expected quantitative outcomes and parameters for various workflows involving 2,4,6-triethyl-1,3,5-triazinane.

| Reaction Type | Reagents / Catalysts | Temp (°C) | Time (h) | Target Intermediate/Product | Yield (%) |

| Synthesis (Trimerization) | Propanal, 28% aq. NH₃ | 0–5 | 6 | 2,4,6-Triethyl-1,3,5-triazinane | 88–92 |

| Lewis Acid Cleavage | Triazinane, Indole, Eu(OTf)₃ | 80 | 12 | C-3 Alkylated Indole | 75–82 |

| H₂S Scavenging | Triazinane, H₂S (gas) | 25 | 1 | Trithiazine derivatives | >95 |

| Multicomponent (Ugi) | Triazinane, Isocyanide, Acid | 20 | 24 | α-Aminoacyl amide | 68–74 |

Mandatory Visualization: Mechanistic Workflow

Workflow and mechanistic pathway for the synthesis and application of 2,4,6-triethyl-1,3,5-triazinane.

References

-

PubChem. "2,4,6-Triethylhexahydro-1,3,5-triazine | C9H21N3 | CID 66881". National Center for Biotechnology Information. 1

-

BenchChem. "Application Notes and Protocols: 1,3,5-Triethyl-1,3,5-triazinane in Organic Synthesis". 2

-

ACS Publications. "Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann–Martius-Type Rearrangement". 4

-

Google Patents. "US8596364B2 - Process for preventing or remediating trithiazine deposition in high H2S wells". 3

Sources

- 1. 2,4,6-Triethylhexahydro-1,3,5-triazine | C9H21N3 | CID 66881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US8596364B2 - Process for preventing or remediating trithiazine deposition in high H2S wells - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Ethyl-Substituted Triazinanes (2,4,6-Triethyl and 1,3,5-Triethyl) as Lipophilic Hydrogen Sulfide Scavengers

Introduction & Mechanistic Rationale

Hydrogen sulfide (H₂S) is a highly toxic and corrosive byproduct encountered in crude oil extraction and natural gas processing. While 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (MEA-triazine) is the industry standard for aqueous gas scrubbing, its hydrophilicity limits its efficacy in mixed-phase or purely lipophilic environments. In direct well-head injections or hydrophobic crude streams, aqueous scavengers can precipitate amorphous polymeric dithiazine, leading to severe mineral scaling and fouling.

To address this, ethyl-substituted triazinanes—encompassing both N-substituted (1,3,5-triethyl-1,3,5-triazinane) and C-substituted (2,4,6-triethyl-1,3,5-triazinane) variants—serve as highly effective lipophilic alternatives. The substitution of polar hydroxyethyl groups with non-polar ethyl chains fundamentally alters the molecule's phase-partitioning behavior. By partitioning directly into the organic phase, these scavengers neutralize H₂S before it can partition into the aqueous brine, thereby mitigating downstream fouling.

The scavenging mechanism relies on the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbons of the triazinane ring. This initiates a ring-opening sequence, releasing an amine (or ammonia, depending on substitution) and sequentially forming stable thiadiazinanes and dithiazinanes 1.

Mechanism of H2S scavenging by ethyl-triazinanes forming stable dithiazinanes.

Kinetic Profiling & Phase Partitioning

While N-substituted triazinanes are the most extensively documented in kinetic literature, the principles of steric hindrance and inductive stabilization apply equally to C-substituted variants like 2,4,6-triethyl-1,3,5-triazinane. Comparative studies demonstrate that ethyl substitution significantly impacts both the H₂S scavenging rate and the hydrolysis rate.

As shown in Table 1, the ethyl derivative reacts with H₂S 19 times faster than the methyl derivative. This increased reactivity is attributed to electronic and steric factors that influence the stability of the triazinane ring and the accessibility of the electrophilic carbon centers to nucleophilic attack 2.

Table 1: Comparative Kinetic Data of Triazinane Scavengers

| Scavenger Compound | Substituent Type | Relative H₂S Reaction Rate | Relative Hydrolysis Rate | Primary Application Phase |

| 1,3,5-Trimethyl-1,3,5-triazinane | N-Methyl | 1.0 | 1.0 | Biphasic / Organic |

| 1,3,5-Triethyl-1,3,5-triazinane | N-Ethyl | 19.0 | 12.0 | Hydrophobic / Oil |

| 1,3,5-Tris(2-hydroxyethyl)-... | N-Hydroxyethyl | 31.0 | 24.0 | Aqueous |

(Data normalized to the trimethyl derivative. Sourced from Bakke & Buhaug, 2004).

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and data integrity during drug development or petrochemical formulation testing.

Protocol 1: Synthesis of Lipophilic Ethyl-Triazinanes

Objective: Synthesize 2,4,6-triethyl-1,3,5-triazinane via the condensation of propanal and ammonia (or the 1,3,5-isomer via ethylamine and formaldehyde). Causality & Self-Validation: Condensation reactions are equilibrium-driven. By executing this reaction in a Dean-Stark apparatus using toluene as an azeotropic solvent, the continuous removal of water shifts the equilibrium to the right (Le Chatelier's principle). The volumetric measurement of the collected water serves as a real-time, self-validating indicator of reaction completeness (exactly 3 equivalents of water per mole of triazinane formed).

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagent Loading: Charge the flask with 3.0 molar equivalents of the aldehyde (e.g., propanal) and 150 mL of anhydrous toluene.

-

Controlled Addition: Slowly introduce 3.0 molar equivalents of the amine source (e.g., concentrated aqueous ammonia) dropwise under an inert N₂ atmosphere at 0°C. Rationale: The initial condensation is highly exothermic; thermal control prevents the volatilization of the aldehyde.

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the water accumulation in the Dean-Stark trap.

-

Validation Check: Terminate reflux only when the theoretical volume of water has been collected. If the volume is lower than expected, continue refluxing.

-

Isolation: Concentrate the organic layer under reduced pressure and purify via vacuum distillation to isolate the pure ethyl-triazinane.

Protocol 2: Biphasic H₂S Scavenging Kinetic Assay

Objective: Quantify the scavenging efficacy and intermediate formation in a simulated hydrophobic environment. Causality & Self-Validation: Using ¹H-NMR spectroscopy allows for the real-time, non-destructive quantification of the triazinane and its sulfur-bearing derivatives. By tracking the distinct chemical shifts of the ring protons, researchers can validate that H₂S is actively incorporated into the ring via covalent bonds, rather than merely being physically dissolved in the solvent.

Step-by-Step Methodology:

-

Organic Phase Preparation: Prepare a 0.5 M solution of the synthesized ethyl-triazinane in deuterated chloroform (CDCl₃) to simulate a lipophilic organic phase.

-

Aqueous Buffer Preparation: In a sealed, pressure-rated NMR tube, introduce a standardized aqueous solution of sodium hydrosulfide (NaHS) buffered to pH 10.0. Rationale: H₂S is a weak diprotic acid. Buffering to pH 10 ensures that the dominant sulfur species is the highly nucleophilic HS⁻ ion, accelerating the initial ring-opening attack to fit practical laboratory observation timeframes.

-

Interfacial Mixing: Agitate the biphasic mixture vigorously for 60 seconds to maximize interfacial surface area, mimicking turbulent well-head flow.

-

Kinetic Sampling: Acquire ¹H-NMR spectra at 5-minute intervals over a 2-hour period.

-

Data Analysis: Integrate the peaks corresponding to the unreacted triazinane and the newly formed thiadiazinane. Calculate the pseudo-first-order rate constant based on the disappearance of the triazinane methylene/methine peaks.

Step-by-step workflow for evaluating lipophilic triazinane H2S scavenging kinetics.

References

-

Bakke, J. M., & Buhaug, J. B. (2004). Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction. Industrial & Engineering Chemistry Research.[Link][1]

Sources

Application Note: Industrial Scale-Up and Process Optimization for 2,4,6-Triethyl-1,3,5-triazinane Synthesis

Here is a comprehensive application note detailing the industrial scale-up synthesis of 2,4,6-triethyl-1,3,5-triazinane, designed for process chemists and chemical engineers.

Introduction and Chemical Identity

2,4,6-triethyl-1,3,5-triazinane (CAS: 102-26-1), also known as 2,4,6-triethylhexahydro-1,3,5-triazine, is a heterocyclic organic compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol [1]. In industrial applications, alkyl-substituted hexahydrotriazines are frequently utilized as specialized intermediates, hydrogen sulfide (H2S) scavengers in petrochemical refining, and cross-linking agents in polymer science.

Transitioning the synthesis of 2,4,6-triethyl-1,3,5-triazinane from bench-scale to pilot or industrial scale requires precise control over reaction kinetics, thermodynamics, and phase behavior to prevent unwanted polymerization and ensure high product purity.

Mechanistic Causality and Reaction Dynamics

The synthesis of 2,4,6-triethyl-1,3,5-triazinane proceeds via the stoichiometric condensation of propanal (propionaldehyde) and ammonia (NH3)[2].

Reaction Pathway:

-

Nucleophilic Addition: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal to form a highly unstable hemiaminal intermediate.

-

Dehydration: The hemiaminal rapidly dehydrates to form an intermediate imine (propan-1-imine).

-

Trimerization: Three imine molecules undergo a spontaneous, thermodynamically driven cyclotrimerization to form the stable hexahydro-1,3,5-triazine ring.

Engineering Challenges & Causality:

-

Exothermicity: The condensation and subsequent trimerization are highly exothermic. Failure to control the heat of reaction leads to the vaporization of propanal (boiling point ~48 °C) and ammonia, altering the stoichiometric ratio and depressing yields.

-

Side Reactions: Propanal is highly reactive. If the temperature exceeds 15 °C during the initial mixing phase, or if localized pH spikes occur, propanal will undergo competing aldol condensation, forming heavy, colored byproducts that complicate downstream purification [3].

-

Phase Separation: The reaction generates three moles of water per mole of product. As the triazinane forms, it creates a biphasic system. Efficient agitation is required to maintain mass transfer across the aqueous-organic boundary during the reaction, followed by controlled settling for phase separation.

Process Workflow Visualization

Process flow diagram for the continuous scale-up synthesis of 2,4,6-triethyl-1,3,5-triazinane.

Step-by-Step Scale-Up Methodology

The following protocol outlines a pilot-scale batch methodology optimized for high yield and minimal aldol byproduct formation.

Phase 1: Reactor Preparation and Charging

-

Purge a glass-lined or stainless steel jacketed reactor with nitrogen (N2) to displace oxygen, mitigating the risk of propanal oxidation to propionic acid.

-

Charge the reactor with 3.0 molar equivalents of aqueous ammonia (typically 25-28% w/w NH4OH).

-

Initiate overhead stirring at 250-300 RPM and engage the chiller to bring the aqueous ammonia temperature down to 0–5 °C.

Phase 2: Controlled Addition 4. Load 3.0 molar equivalents of propanal into an addition funnel or continuous feed pump system. 5. Begin the dropwise/metered addition of propanal into the chilled ammonia.

-

Critical Control Point: Modulate the feed rate to ensure the internal reactor temperature does not exceed 10 °C. The reaction is instantaneous and highly exothermic; heat removal capacity dictates the maximum feed rate.

Phase 3: Maturation and Phase Separation 6. Once addition is complete, maintain stirring and allow the reactor to slowly warm to ambient temperature (20–25 °C) over 2 hours to ensure complete trimerization. 7. Halt agitation and allow the mixture to settle for 60 minutes. The mixture will cleanly separate into a lower aqueous layer (containing water of reaction and unreacted ammonia) and an upper organic layer (crude 2,4,6-triethyl-1,3,5-triazinane). 8. Decant the lower aqueous layer.

Phase 4: Purification 9. Wash the organic layer with a saturated NaCl solution (brine) to remove residual ammonia and water. 10. Dry the organic phase over anhydrous sodium sulfate (Na2SO4) or pass it through a molecular sieve bed. 11. Transfer the dried crude product to a vacuum distillation apparatus. Collect the main fraction under reduced pressure (e.g., 190 ºC at 760 mmHg equivalent, adjusted for vacuum) [4] to isolate the pure 2,4,6-triethyl-1,3,5-triazinane as a clear liquid.

Quantitative Data: Batch vs. Continuous Flow Optimization

To further optimize throughput, a continuous flow microreactor setup can be employed. The table below summarizes the comparative data between optimized batch processing and continuous flow synthesis for this compound.

| Process Parameter / Metric | Optimized Batch Process | Continuous Flow Process |

| Mixing Temperature | 0 - 10 °C | 15 - 20 °C (High surface-area cooling) |

| Residence / Reaction Time | 3 - 4 Hours | 2 - 5 Minutes |

| Propanal:NH3 Molar Ratio | 1.0 : 1.05 | 1.0 : 1.01 |

| Aldol Byproduct Formation | 4 - 7% | < 1% |

| Crude Yield | 85 - 88% | 94 - 96% |

| Post-Distillation Purity | > 98% | > 99.5% |

Data Insight: Continuous flow systems allow for near-instantaneous heat dissipation, which suppresses the temperature-dependent aldol condensation pathway of propanal, resulting in a higher crude yield and reducing the burden on downstream vacuum distillation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66881, 2,4,6-Triethylhexahydro-1,3,5-triazine." PubChem, [Link].

-

ChemSynthesis Database. "Chemical Synthesis Database: 2,4,6-triethyl-1,3,5-triazinane (102-26-1)." ChemSynthesis, [Link].

-

PINPOOLS. "B2B better chemical procurement: 2,4,6-triethyl-1,3,5-triazinane Properties." PINPOOLS, [Link].

Technical Support Center: Managing the Stability of 2,4,6-Triethyl-1,3,5-triazinane in Solution

Welcome to the technical support center for 2,4,6-triethyl-1,3,5-triazinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the stability of this compound in experimental settings. Inconsistent results can often be traced back to the degradation of key reagents, and this document aims to provide the foundational knowledge and practical steps to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of 2,4,6-triethyl-1,3,5-triazinane.

Q1: What is 2,4,6-triethyl-1,3,5-triazinane, and why is its stability a critical concern? A1: 2,4,6-Triethyl-1,3,5-triazinane, also known as triethyl-hexahydro-1,3,5-triazine, is a saturated heterocyclic compound. Its stability is paramount because the triazinane ring is susceptible to cleavage, particularly in aqueous and acidic environments.[1] Degradation leads to a decrease in the concentration of the active compound, which can result in poor reproducibility, inaccurate structure-activity relationship (SAR) data, and misleading biological assay results.[1]

Q2: What are the primary factors that cause the degradation of 2,4,6-triethyl-1,3,5-triazinane in solution? A2: The main factors are the presence of water (moisture) and acidic conditions.[1][2] The rate of hydrolysis is strongly dependent on the pH of the solution, with degradation being significantly accelerated by increased proton [H+] concentration.[1] Other contributing factors include elevated temperatures and prolonged storage in solution.[2]

Q3: What are the expected degradation products of 2,4,6-triethyl-1,3,5-triazinane? A3: Under hydrolytic conditions, the 1,3,5-triazinane ring cleaves to yield formaldehyde and ethylamine.[1] The presence of these species can be a diagnostic indicator of compound degradation in your experimental setup.

Q4: What are the ideal storage conditions for the solid compound and its solutions? A4: For the solid compound, store it in a tightly closed container in a cool, dry, and well-ventilated place, protected from direct sunlight and moisture.[3][4] For solutions, it is highly recommended to prepare them fresh immediately before use, especially for aqueous buffers.[1] If a stock solution must be prepared, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store it at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere like argon or nitrogen.[5][6]

Section 2: The Mechanism of Instability: Acid-Catalyzed Hydrolysis

To effectively manage the stability of 2,4,6-triethyl-1,3,5-triazinane, it is crucial to understand the underlying chemical mechanism of its degradation. The saturated 1,3,5-triazinane ring is inherently unstable in the presence of protons and a nucleophile like water. The degradation proceeds via an acid-catalyzed hydrolysis pathway.

The reaction is initiated by the protonation of a ring nitrogen atom, which activates the ring for nucleophilic attack by water. This leads to ring-opening, followed by further fragmentation to ultimately release formaldehyde and ethylamine. This process is often the root cause of inconsistent experimental results when using acidic buffers or protic solvents.[1]

Caption: Mechanism of 2,4,6-triethyl-1,3,5-triazinane degradation.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, linking them to potential stability problems and offering actionable solutions.

Issue 1: My experimental results are inconsistent and not reproducible, especially in cell-based assays.

-

Possible Cause: Your compound is likely degrading in the aqueous, buffered assay medium.[1] Slight variations in buffer preparation (pH), incubation time, or temperature can alter the rate of degradation, leading to inconsistent effective concentrations of the active compound.[1]

-

Troubleshooting Steps:

-

Verify pH: Use a calibrated pH meter to precisely measure and record the pH of your buffer before each experiment. Ensure consistency across all batches.[1]

-

Prepare Fresh: Always prepare fresh working solutions of 2,4,6-triethyl-1,3,5-triazinane from a solid or a stable, non-aqueous stock immediately before adding it to your assay.[1] Avoid using solutions that have been stored in aqueous buffers for any significant length of time.

-

Conduct a Stability Study: Perform a preliminary experiment to determine the half-life of your compound in the specific medium you are using. (See Protocol 4.2). This will inform the maximum viable incubation time for your experiments.

-

Consider pH Alternatives: If your experimental design allows, investigate whether a neutral or slightly basic buffer system can be used to minimize acid-catalyzed hydrolysis.

-

Issue 2: I am observing unexpected or new peaks in my HPLC/LC-MS analysis over time.

-

Possible Cause: These new peaks are very likely the degradation products (formaldehyde and ethylamine) or reaction intermediates.[1] If you are using an acidic mobile phase for your chromatography, you may also be causing on-column degradation.[1]

-

Troubleshooting Steps:

-

Analyze a Degraded Sample: Intentionally degrade a sample of your compound by treating it with a mild acid. Analyze this sample by HPLC/LC-MS to see if the resulting peaks match the unexpected peaks in your experimental samples.[1]

-

Optimize Mobile Phase: If your analytical method permits, switch to a neutral or buffered mobile phase to see if the artifact peaks are eliminated or reduced. This helps differentiate between degradation that occurred in the sample vial versus on the column.

-

Minimize Time in Autosampler: Do not let samples sit in the autosampler for extended periods, especially if they are in an aqueous or protic solvent at room temperature. Sequence your runs to analyze samples as soon as possible after preparation.

-

Issue 3: The measured potency or activity of my compound appears to decrease with each experiment.

-

Possible Cause: This is a classic sign of instability in the stock solution. If the stock solution is prepared in a solvent that is not perfectly anhydrous or is stored improperly, the compound will degrade over time. Each time you use the stock, its actual concentration is lower than the calculated concentration.

-

Troubleshooting Steps:

-

Use High-Quality Solvents: Prepare stock solutions using only high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF).

-

Proper Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials with tight-fitting caps. Store these aliquots at -80°C and protect them from light.[3] Avoid repeated freeze-thaw cycles.

-

Re-qualify Old Stocks: If a stock solution has been stored for a long time, re-qualify its concentration and purity using an analytical method like quantitative NMR (qNMR) or HPLC with a fresh reference standard before use.

-

Caption: Troubleshooting workflow for stability issues.

Section 4: Key Experimental Protocols

Adhering to rigorous experimental protocols is the best defense against compound instability.

Protocol 4.1: Preparation of a Stable Stock Solution

This protocol minimizes the introduction of water, a key reagent in the degradation pathway.

-

Glassware Preparation: Ensure all glassware (vials, flasks) and tools (spatulas) are thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.

-

Solvent Selection: Use a brand new, sealed bottle of a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Weighing: Weigh the required amount of solid 2,4,6-triethyl-1,3,5-triazinane in a dry vial, preferably inside a glove box or under a stream of inert gas (argon or nitrogen).

-

Dissolution: Add the anhydrous solvent to the solid to achieve the desired stock concentration (e.g., 10 mM). Mix gently by vortexing until fully dissolved.

-

Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in cryovials. Purge the headspace of each vial with inert gas before sealing. Store promptly at -80°C.

Protocol 4.2: Self-Validating Stability Assessment in an Aqueous Buffer

This experiment provides quantitative data on the stability of your compound under your specific experimental conditions.

-

Buffer Preparation: Prepare the exact aqueous buffer you use in your experiments (e.g., PBS, pH 7.4).

-

Spiking: Prepare a fresh working solution of 2,4,6-triethyl-1,3,5-triazinane in the buffer at your final experimental concentration. The volume of non-aqueous solvent from your stock should be minimal (e.g., <0.5%) to avoid affecting the buffer properties.[1]

-

Time Points: Aliquot this solution into several HPLC vials.

-

Incubation: Place the vials under your standard experimental conditions (e.g., 37°C incubator).

-

Sampling & Analysis: At predetermined time intervals (e.g., T=0, 1h, 2h, 4h, 8h, 24h), remove one vial. Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent compound.

-

Data Analysis: Plot the concentration of 2,4,6-triethyl-1,3,5-triazinane versus time. This will allow you to calculate the degradation rate and half-life (t½) in your specific medium.

Section 5: Quantitative Data Summary

The following table summarizes the expected stability of 1,3,5-triazinane derivatives based on general chemical principles and data from related compounds. This should be used as a guideline; empirical testing (Protocol 4.2) is always recommended.

| Parameter | Condition | Expected Stability | Rationale |

| pH | < 6 | Very Low | Rapid acid-catalyzed hydrolysis is the primary degradation pathway.[1] |

| 7 - 8 | Moderate | Hydrolysis still occurs but at a significantly slower rate. | |

| > 8 | Higher | Reduced proton concentration slows the initial step of the hydrolysis mechanism.[7] | |

| Solvent | Aprotic (Anhydrous DMSO, DMF) | High | Lack of water and protons prevents the hydrolysis reaction.[7] |

| Protic (Methanol, Ethanol) | Low to Moderate | Can act as both a proton source and a nucleophile, promoting degradation. | |

| Aqueous Buffers | Low to Moderate | Presence of water ensures hydrolysis will occur; rate is pH-dependent.[1] | |

| Temperature | -80°C (in aprotic solvent) | Very High | Low thermal energy drastically reduces the rate of any potential degradation reactions. |

| 4°C | Moderate | Slows degradation but does not stop it, especially in aqueous solutions. | |

| Room Temp (~25°C) | Low | Sufficient thermal energy for significant degradation over hours to days.[2] | |

| 37°C | Very Low | Accelerated degradation due to increased thermal energy, highly relevant for biological assays.[2] |

References

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% AR (TPTZ). Retrieved from [Link]

-

PubMed. (2005). Synthesis and stability of exocyclic triazine nucleosides. Retrieved from [Link]

-

Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. TRIETHYL 1 3 5-TRIAZINE-2 4 6-TRICARBOX& - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yield in Aminomethylation using 2,4,6-Triethyl-1,3,5-triazinane

Welcome to the technical support guide for aminomethylation reactions utilizing 2,4,6-triethyl-1,3,5-triazinane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

2,4,6-Triethyl-1,3,5-triazinane serves as a stable, crystalline surrogate for the otherwise volatile and challenging-to-handle formaldehyde and ethylamine.[1] Its primary utility lies in its thermal or acid-catalyzed decomposition to generate reactive iminium intermediates in situ, which are then trapped by nucleophiles in aminomethylation reactions.[1] Understanding the factors that govern the formation and reactivity of this intermediate is key to achieving high yields.

Understanding the Mechanism

The aminomethylation reaction using 2,4,6-triethyl-1,3,5-triazinane proceeds through the in-situ generation of an N-ethyl-N-methylideneiminium ion. This electrophilic species is then attacked by a nucleophilic substrate, such as an indole or other acidic C-H compound, to yield the desired aminomethylated product.[1] The reaction can be promoted by heat or the addition of a catalytic amount of acid.

Caption: General mechanism of aminomethylation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your aminomethylation experiments.

Question 1: My reaction is sluggish or shows low to no product yield. What are the primary causes?

This is the most common issue, and it often points to problems with reagents or reaction conditions.

Possible Cause 1: Reagent Quality and Stability

-

Expertise & Experience: 2,4,6-Triethyl-1,3,5-triazinane, while more stable than its monomeric components, can degrade, especially in the presence of moisture or acid.[2] The triazinane ring is susceptible to hydrolysis, which breaks it down into formaldehyde and ethylamine.[2] If the reagent has been stored improperly or for an extended period, its potency may be compromised.

-

Suggested Solution:

-

Storage: Always store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: If you suspect degradation, purify the reagent before use. Vacuum distillation or recrystallization are effective methods.[1]

-

Fresh Solutions: When using acidic conditions, prepare fresh solutions of the triazinane immediately before the reaction to minimize degradation in the acidic medium.[2]

-

Possible Cause 2: Suboptimal Reaction Conditions

-

Expertise & Experience: The decomposition of the triazinane to the active iminium species is temperature-dependent.[1] Insufficient heat can lead to a slow reaction rate, while excessive heat might promote side reactions or degradation of starting materials or products. Similarly, the choice of solvent is critical for ensuring all reactants are in solution.

-

Suggested Solution:

-

Temperature Optimization: If the reaction is slow at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS. For many substrates, refluxing in a suitable solvent is necessary.[1]

-

Solvent Selection: Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO can be effective, but solvents like toluene or methanol have also been used successfully.[3]

-

Stoichiometry: A precise 1:1 molar ratio of the active aminomethylating unit to the nucleophile is generally recommended. Since one molecule of triazinane provides three equivalents of the formaldehyde-ethylamine unit, adjust your stoichiometry accordingly. An incorrect ratio can lead to unreacted starting material.[3]

-

Caption: Troubleshooting decision tree for low yield.

Question 2: I'm observing significant side product formation. How can I improve selectivity?

The formation of multiple products indicates that alternative reaction pathways are competing with the desired aminomethylation.

Possible Cause 1: Hofmann-Martius-Type Rearrangement

-

Expertise & Experience: When using indoles as substrates in the presence of a Lewis acid, the initially formed C-3 aminomethylated product can undergo a rearrangement to form 4-indol-3-yl-methylanilines.[4] This is a known intermolecular process mediated by the Lewis acid.

-

Suggested Solution:

-

If the C-3 aminomethylated indole is the desired product, avoid using Lewis acids. The reaction can often be driven thermally.[4]

-

If a catalyst is needed to promote the initial aminomethylation, consider using a milder Brønsted acid (e.g., a catalytic amount of acetic acid) instead of a strong Lewis acid.[1]

-

Possible Cause 2: Poly-aminomethylation

-

Expertise & Experience: If your substrate has multiple nucleophilic sites, or if the product of the initial aminomethylation is still sufficiently nucleophilic, it can react further. This leads to a mixture of mono-, di-, and even poly-substituted products.

-

Suggested Solution:

-

Carefully control the stoichiometry. Use a stoichiometric amount or a slight excess of your nucleophilic substrate relative to the aminomethylating agent (1 equivalent of Nu-H to 1 equivalent of the "[CH₂NEt]" unit).

-

Consider adding the triazinane solution slowly to a solution of the substrate to maintain a low concentration of the aminomethylating agent throughout the reaction.

-

| Parameter | Issue | Recommended Action | Expected Outcome |

| Catalyst | Rearrangement product observed | Switch from Lewis acid to thermal conditions or catalytic Brønsted acid. | Favors formation of the direct aminomethylation product.[4] |

| Stoichiometry | Multiple substitutions on substrate | Use a 1:1 ratio of substrate to the "[CH₂NEt]" unit from the triazinane. | Increases selectivity for the mono-substituted product. |

| Temperature | Low conversion | Gradually increase temperature while monitoring the reaction. | Drives the reaction to completion. |

| Reagent | No reaction | Use freshly purified or new 2,4,6-triethyl-1,3,5-triazinane. | Ensures the active aminomethylating species is generated. |

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2,4,6-triethyl-1,3,5-triazinane over other aminomethylating agents like Eschenmoser's salt or a combination of formaldehyde and ethylamine?

A1: The primary advantage is its ease of handling. It is a stable, crystalline solid, which avoids the difficulties of working with gaseous formaldehyde and ethylamine.[1] This offers significant practical benefits in terms of safety, storage, and accurate measurement.

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of your starting material and the formation of the product.[5] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the extent of conversion and identify any side products.

Q3: What safety precautions should be taken?

A3: While safer than its components, 2,4,6-triethyl-1,3,5-triazinane should still be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[1]

Experimental Protocols

Protocol 1: General Aminomethylation of Indole

This protocol is a representative example and may require optimization for different substrates.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1 equivalent) and a suitable solvent (e.g., toluene, 10 mL per mmol of indole).

-

Reagent Addition: Add 2,4,6-triethyl-1,3,5-triazinane (0.34 equivalents, to provide 1.02 equivalents of the aminomethylating unit).

-

Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).[1]

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC until the starting indole is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: Purification of 2,4,6-Triethyl-1,3,5-triazinane

-

Setup: Place the crude 2,4,6-triethyl-1,3,5-triazinane in a distillation flask suitable for vacuum distillation.

-

Distillation: Carefully heat the flask under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

-

Storage: Store the purified, clear liquid or solid (depending on ambient temperature) under an inert atmosphere in a tightly sealed container in a cool, dark place.

References

- Benchchem. (n.d.). Navigating the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Support Guide.

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Triethyl-1,3,5-triazinane in Organic Synthesis.

- Benchchem. (n.d.). Stability and degradation of 1,3,5-Triethyl-1,3,5-triazinane under acidic conditions.

- Benchchem. (n.d.). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products.

-

ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. Retrieved from [Link]

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

Wikipedia. (2023). 2,4,6-Tris(trinitromethyl)-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of 1,3,5-Triazinanes. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions.

-

Kumar, A., Kumar, V., & Akran, V. (2025). Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement. PubMed. Retrieved from [Link]

-

Jones, C., et al. (2019). Aminomethyl Transfer (Mannich) Reactions Between an O-Triethylsilylated Hemiaminal and Anilines, Rn C6 H5-n NH2 Leading to New Diamines, Triamines, Imines, or 1,3,5-Triazines Dependent upon Substituent R. PubMed. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane.

-

PubChem. (n.d.). 2,4,6-Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of conditions for the model reaction a. Retrieved from [Link]

-

MDPI. (2025). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives. New Aspects of Reactivity. Retrieved from [Link]

-

Heterocycles. (1987). reaction of 2.4-diphenyl-1.3.5-triazine derivatives with nucleophiles. Retrieved from [Link]

-

PMC. (n.d.). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

side reactions of 2,4,6-triethyl-1,3,5-triazinane with common reagents

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,4,6-triethyl-1,3,5-triazinane. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential side reactions with common laboratory reagents. Our goal is to help you anticipate and mitigate these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Unwanted Reactivity

This section addresses specific problems you may encounter during your experiments, focusing on the underlying chemical principles and providing actionable solutions.

Question 1: My reaction is generating significant amounts of ethylamine and formaldehyde as byproducts, and my yield of the desired product is low. What is happening?

Answer: This is a classic sign of triazinane ring decomposition, which is most commonly caused by acidic conditions.[1] The 1,3,5-triazinane ring is susceptible to hydrolysis, a reaction that is significantly accelerated by protons (H+).[1] The reaction effectively reverses the formation of the triazinane, breaking it down into its constituent aldehydes and amines.

Underlying Mechanism: Acid-Catalyzed Hydrolysis